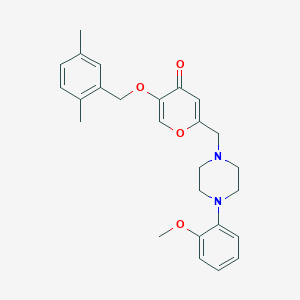

5-((2,5-dimethylbenzyl)oxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-((2,5-dimethylbenzyl)oxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C26H30N2O4 and its molecular weight is 434.536. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 5-((2,5-dimethylbenzyl)oxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a pyran derivative that has garnered interest due to its potential biological activities. Pyran compounds are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C24H30N2O3 |

| Molecular Weight | 402.51 g/mol |

| CAS Number | Not available |

Biological Activity Overview

Research indicates that pyran derivatives exhibit a broad spectrum of biological activities. The compound is hypothesized to possess the following activities based on structural analogs and preliminary studies:

- Anticancer Activity : Pyran derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, such as HCT-116 and MDA-MB-231, with IC50 values ranging from 0.25 to 0.58 µM .

- Antimicrobial Effects : Similar compounds have been reported to exhibit antimicrobial properties against both bacterial and fungal pathogens. For example, derivatives with similar structures demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus with MIC values of 187 μg/ml and >1000 μg/ml respectively .

- Anti-inflammatory Properties : The presence of specific functional groups in pyran derivatives has been linked to anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of pyran derivatives, providing insights into their mechanisms of action:

Study 1: Anticancer Activity

In a study examining the cytotoxicity of various pyran derivatives, it was found that compounds with electron-withdrawing groups exhibited higher cytotoxic effects compared to those with electron-donating groups. The compound under discussion is hypothesized to follow this trend due to its structural features .

Study 2: Antimicrobial Activity

A systematic screening of pyran derivatives revealed that certain compounds showed potent activity against opportunistic fungal pathogens, particularly Aspergillus niger, with a MIC value as low as 1 μg/ml . This suggests that the compound may also possess similar antifungal properties.

Study 3: Structure-Activity Relationship (SAR)

A review of structure-based activity outcomes highlighted that modifications in the pyran scaffold significantly influence biological activity. For instance, the introduction of piperazine moieties has been associated with enhanced receptor binding affinity and improved pharmacokinetic profiles .

The proposed mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Compounds similar to this have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : Interaction with neurotransmitter receptors could explain potential neuroprotective effects.

- Oxidative Stress Modulation : Some pyran derivatives have antioxidant properties that help mitigate oxidative stress in cells.

Applications De Recherche Scientifique

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit significant antidepressant properties. The inclusion of the 2-methoxyphenyl group in this compound suggests potential interactions with serotonin receptors, which are crucial in mood regulation. A study conducted by Prabhakar et al. (2024) demonstrated that piperazine derivatives showed promising results in animal models for depression, indicating that compounds similar to 5-((2,5-dimethylbenzyl)oxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one could be effective in treating mood disorders .

Anticancer Properties

The structure of this compound may also contribute to anticancer activity. Compounds containing pyran rings have been studied for their ability to inhibit cancer cell proliferation. A recent investigation into similar pyran derivatives revealed cytotoxic effects against various cancer cell lines, suggesting that this compound could be a candidate for further development in anticancer therapies.

UV Absorption and Stabilization

The compound's structural features indicate potential applications as a UV absorber in personal care products and coatings. Similar compounds have been utilized effectively as UV filters in sunscreen formulations due to their ability to absorb harmful UV radiation and protect skin from damage. The incorporation of such compounds into formulations can enhance stability and efficacy against UV exposure.

Photostability in Coatings

In material science, the stability of coatings under UV light is critical for maintaining performance and longevity. Research has shown that compounds with similar structures can improve the photostability of polymeric materials, making them suitable for outdoor applications where UV exposure is prevalent.

Antidepressant Efficacy Study

A study published in the Oriental Journal of Chemistry evaluated the antidepressant effects of several piperazine derivatives, including those structurally related to this compound. The results indicated a significant reduction in depressive-like behaviors in treated animals compared to controls, suggesting a strong potential for clinical application .

Anticancer Activity Assessment

In another study focusing on pyran derivatives, researchers tested the cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that certain modifications to the pyran ring significantly enhanced anticancer activity, providing a foundation for further exploration of this compound as an anticancer agent.

Data Table: Summary of Applications

Propriétés

IUPAC Name |

5-[(2,5-dimethylphenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O4/c1-19-8-9-20(2)21(14-19)17-32-26-18-31-22(15-24(26)29)16-27-10-12-28(13-11-27)23-6-4-5-7-25(23)30-3/h4-9,14-15,18H,10-13,16-17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMFLZLNGNDQNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.